molecular formula C22H22N4O3 B3312872 N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946334-95-8

N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3312872
CAS No.: 946334-95-8
M. Wt: 390.4 g/mol
InChI Key: RIQJRVXGQWGPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a novel synthetic small molecule designed for preclinical research and drug discovery. Its structure incorporates two pharmacologically significant moieties: an indole ring and a 1,3,4-oxadiazole core. The indole scaffold is a privileged structure in medicinal chemistry and is found in several US FDA-approved anticancer drugs, regulating numerous proteins and genes significant in cancer development . The 1,3,4-oxadiazole heterocycle is a well-established building block in the synthesis of molecules with diverse biological activities, including potential anticancer properties . This specific molecular architecture suggests potential for interaction with key biological targets. Researchers can investigate this compound as a candidate for modulating enzymatic activity or inhibiting specific pathways in cellular studies. Further research is required to fully elucidate its precise mechanism of action, binding affinity, and specific applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-8-21-24-25-22(29-21)18-13-15-9-4-6-11-17(15)26(18)14-20(27)23-16-10-5-7-12-19(16)28-2/h4-7,9-13H,3,8,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJRVXGQWGPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities. The structure features an indole moiety linked to an oxadiazole, which has been associated with various pharmacological properties, including antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves standard organic synthesis techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

The antimicrobial potential of compounds containing oxadiazole and indole moieties has been documented extensively. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various pathogens.

CompoundMIC (µg/ml)Target Pathogen
4c64Proteus mirabilis
4f68Pseudomonas aeruginosa
4m64Bacillus subtilis
4g52Aspergillus niger
4h56Candida albicans

These studies indicate that compounds with similar structures can exhibit minimum inhibitory concentrations (MICs) in the range of 52 to 68 µg/ml against both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

Research on related compounds has shown promising results in anticancer activity. For example, some derivatives have been reported to inhibit cancer cell proliferation effectively while exhibiting low cytotoxicity towards normal cells. The IC50 values for these compounds often exceed 60 µM, indicating a favorable safety profile .

The biological mechanisms underlying the activity of this compound may involve:

  • DNA Gyrase Inhibition : Similar compounds have shown inhibitory effects on DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM .
  • Biofilm Formation Inhibition : Compounds have demonstrated significant antibiofilm activity against Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Case Studies

A study investigating the biological activity of oxadiazole derivatives highlighted the effectiveness of certain compounds in reducing biofilm formation by Staphylococcus epidermidis. The reduction percentages were significantly higher than that achieved with standard antibiotics like Ciprofloxacin .

Scientific Research Applications

Structure

The compound features:

  • A methoxyphenyl group
  • An indole ring
  • A propyl-substituted oxadiazole

This combination of functional groups creates a versatile scaffold for further chemical modifications and potential interactions with biological targets.

Medicinal Chemistry

N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has shown promise in drug development due to its structural attributes that may enable it to interact with specific enzymes or receptors.

Potential Therapeutic Areas

  • Anticancer Activity : The indole and oxadiazole components are known for their roles in anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Studies

Research has indicated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have been evaluated for their ability to induce apoptosis in human cancer cells, demonstrating significant efficacy in vitro.

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme activity or protein interactions. Its ability to bind selectively to certain proteins makes it a valuable tool for understanding biochemical pathways.

Applications in Research

  • Enzyme Inhibition Studies : Investigating the inhibition of enzymes such as kinases or phosphatases that are crucial in cellular signaling.

Materials Science

The unique properties of this compound may also lend itself to applications in materials science, particularly in the development of organic semiconductors or photonic materials.

Characteristics

The compound's electronic properties might be exploited in the design of organic light-emitting diodes (OLEDs) or photovoltaic cells due to its potential charge transport capabilities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring exhibits electrophilic character at the C-2 position, facilitating nucleophilic substitutions. For example:

Reaction Conditions Product Reference
Alkylation at C-2 of oxadiazoleNaH, DMF, alkyl halides (e.g., CH₃I)2-Alkyl-1,3,4-oxadiazole derivatives
Arylation via Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, aryl halides2-Aryl-1,3,4-oxadiazole hybrids

Key Findings :

  • The 5-propyl group on the oxadiazole enhances steric hindrance but does not impede reactivity at C-2 .

  • Reactions with aryl halides under palladium catalysis yield biaryl products useful in medicinal chemistry .

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the C-3 and C-5 positions:

Reaction Conditions Product Reference
NitrationHNO₃, H₂SO₄, 0°C3-Nitroindole derivative
SulfonationClSO₃H, CH₂Cl₂, rt5-Sulfonated indole analog
Friedel–Crafts AcylationAcCl, AlCl₃, reflux3-Acetylindole intermediate

Key Findings :

  • Electron-donating groups (e.g., methoxy) on the phenyl ring direct substitution to the indole’s C-5 position.

  • Nitration yields a mixture of 3- and 5-nitro products, separable via column chromatography.

Hydrolysis Reactions

The acetamide and oxadiazole groups are susceptible to hydrolysis:

Reaction Conditions Product Reference
Acetamide hydrolysis6M HCl, reflux, 12h2-[2-(5-Propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetic acid
Oxadiazole ring openingNaOH (10%), EtOH, 80°C, 6hIndole-thiosemicarbazide derivative

Key Findings :

  • Acidic hydrolysis of the acetamide yields a carboxylic acid, useful for further functionalization.

  • Alkaline conditions cleave the oxadiazole ring, forming thiosemicarbazides with antimicrobial potential .

Oxidation and Reduction Reactions

The indole and methoxyphenyl groups participate in redox transformations:

Reaction Conditions Product Reference
Indole oxidationKMnO₄, H₂O, 50°CIndole-2,3-dione (isatin derivative)
Methoxy demethylationBBr₃, CH₂Cl₂, -78°CPhenolic derivative
Oxadiazole reductionLiAlH₄, THF, reflux1,3,4-Oxadiazoline intermediate

Key Findings :

  • Oxidation of the indole ring generates isatin derivatives, precursors for anticancer agents.

  • Demethylation of the methoxy group produces a phenol, enhancing hydrogen-bonding capacity.

Cross-Coupling Reactions

The indole and aryl groups enable transition-metal-catalyzed couplings:

Reaction Conditions Product Reference
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME, aryl boronic acidBiaryl-indole hybrids
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, alkyneAlkynylated indole derivatives

Key Findings :

  • Suzuki couplings with aryl boronic acids enhance π-conjugation for optoelectronic applications .

  • Sonogashira reactions introduce terminal alkynes for click chemistry applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Indole-1,3,4-oxadiazole-acetamide - 5-Propyl-1,3,4-oxadiazole
- N-(2-methoxyphenyl)acetamide
Anticancer (in silico predictions; structural similarity to active derivatives)
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) Quinazoline-sulfonyl-acetamide - Piperidine-substituted quinazoline
- N-(2-methoxyphenyl)acetamide
Potent anticancer activity (IC₅₀: 2.1–4.8 µM across multiple cell lines)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-1,3,4-oxadiazole-thio - Benzofuran-oxadiazole
- N-(3-chlorophenyl)thioacetamide
Antimicrobial (MIC: 8 µg/mL against S. aureus)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Indole-1,3,4-oxadiazole-thioacetamide - Indol-3-ylmethyl-oxadiazole
- N-(5-chloro-2-methylphenyl)thioacetamide
Lipoxygenase inhibition (IC₅₀: 12.3 µM)
(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) Indole-oxime-acetamide - Indole-3-carbaldehyde oxime
- N-(2-chlorophenyl)acetamide
Antioxidant (EC₅₀: 14.7 µM in DPPH assay)
2-{[5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(p-tolyl)acetamide (4c) Phthalazinone-1,3,4-oxadiazole-thio - Phthalazinone-oxadiazole
- N-(p-tolyl)thioacetamide
Anti-proliferative (GI₅₀: 9.8 µM against MCF-7)

Structural and Pharmacological Insights

Core Heterocycles :

  • The 1,3,4-oxadiazole ring is a common feature in all analogs, contributing to π-π stacking and hydrogen-bond interactions with biological targets .
  • Replacing indole with benzofuran (e.g., compound 2a) reduces planarity but retains antimicrobial activity, suggesting flexibility in aromatic systems .

Methoxy vs. Chloro Phenyl Groups: Methoxy groups (target compound) may reduce cytotoxicity compared to chloro-substituted analogs (e.g., 8t) but improve solubility .

Biological Activity Trends: Anticancer Activity: Compound 39 (quinazoline-sulfonyl) outperforms oxadiazole-indole derivatives in vitro, likely due to sulfonyl groups enhancing target affinity . Enzyme Inhibition: Thioacetamide-linked compounds (e.g., 8t, 4c) show superior enzyme inhibitory effects compared to non-thio derivatives, possibly due to sulfur-mediated covalent interactions .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis involves indole-3-acetic hydrazide cyclization with carbon disulfide, followed by alkylation—a method shared with analogs like 8t .
  • Bioisosteric Replacements : Replacing the oxadiazole’s propyl group with morpholine (e.g., compound 40 in ) reduces anticancer efficacy, highlighting the importance of alkyl chain length .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound’s synthesis typically involves multi-step protocols:

  • Step 1: Formation of the 5-propyl-1,3,4-oxadiazole ring via cyclocondensation of acylhydrazides with propionic acid derivatives under POCl₃ catalysis (reflux, 90°C, 3–5 hours) .
  • Step 2: Coupling the oxadiazole-indole intermediate to the N-(2-methoxyphenyl)acetamide backbone using chloroacetyl chloride in triethylamine, followed by reflux (4–6 hours). TLC monitoring is critical to track reaction progress .
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce cyclocondensation time and improve oxadiazole ring formation efficiency .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

Advanced: How can computational chemistry (e.g., DFT, molecular docking) predict this compound’s interaction with lipoxygenase enzymes?

Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron density distribution, particularly at the oxadiazole and indole moieties, which influence redox activity . MESP (Molecular Electrostatic Potential) maps can identify nucleophilic/electrophilic regions for enzyme binding .
  • Docking Studies: Use AutoDock Vina to model interactions with lipoxygenase’s active site (e.g., PDB ID 1JNQ). Focus on hydrogen bonding between the methoxyphenyl group and Arg¹⁴⁰, and hydrophobic interactions with the propyl-oxadiazole chain . Validate with MD simulations to assess binding stability over 100 ns .

Data Contradiction: How to resolve discrepancies in reported IC₅₀ values for lipoxygenase inhibition across studies?

Answer:
Variations in IC₅₀ often arise from:

  • Assay Conditions: Differences in substrate (linoleic acid vs. arachidonic acid), pH (7.4 vs. 8.0), or enzyme source (soybean vs. human recombinant) . Standardize assays using recombinant human 15-LOX and spectrophotometric monitoring at 234 nm .
  • Compound Solubility: Use DMSO concentrations ≤1% to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare datasets. Report IC₅₀ with 95% confidence intervals .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • ¹H/¹³C NMR:
    • Indole moiety: Look for aromatic protons at δ 7.0–7.5 ppm (J = 7.2–7.6 Hz) and NH signals (δ 10–12 ppm) .
    • Oxadiazole: Confirm via absence of NH₂ peaks (δ 4.16 ppm in intermediates) and C=N signals at 160–165 ppm in ¹³C NMR .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FTIR: Key stretches include C=O (1680–1700 cm⁻¹) and C-O-C (methoxy group, 1240–1260 cm⁻¹) .

Advanced: What strategies improve selectivity for COX-2 over COX-1 in anti-inflammatory studies?

Answer:

  • Structural Modifications:
    • Replace the propyl group on oxadiazole with sulfonamide to enhance COX-2 affinity .
    • Introduce fluorine at the indole C-5 position to exploit COX-2’s larger active site .
  • Assay Design: Use human whole-blood assays to measure PGE₂ (COX-2) vs. TXB₂ (COX-1) inhibition. Target a selectivity ratio (COX-2 IC₅₀/COX-1 IC₅₀) >10 .

Advanced: How to analyze metabolic stability using in vitro liver microsomes?

Answer:

  • Protocol: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 minutes .
  • LC-MS/MS Analysis: Quantify parent compound depletion. Calculate t₁/₂ using nonlinear regression. A t₁/₂ >60 minutes indicates favorable metabolic stability .
  • CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 via fluorometric assays to identify potential drug-drug interactions .

Data Contradiction: Why do cytotoxicity assays show variability in cancer cell lines?

Answer:

  • Cell Line Heterogeneity: MDA-MB-231 (triple-negative breast cancer) may respond differently to HeLa due to variations in ABC transporter expression .
  • Assay Sensitivity: Compare MTT vs. ATP-based luminescence assays. MTT can overestimate toxicity in adherent cells due to formazan crystal retention .
  • Dose Optimization: Perform 72-hour exposure with 10-dose serial dilution (0.1–100 µM) to capture time-dependent effects .

Basic: What are the key considerations for designing SAR studies on this scaffold?

Answer:

  • Core Modifications:
    • Oxadiazole: Test methyl, ethyl, and phenyl substituents at the 5-position to optimize steric bulk .
    • Indole: Explore N-alkylation (e.g., isopropyl) to enhance membrane permeability .
  • Pharmacophore Mapping: Use MOE software to align analogs and identify critical hydrogen bond acceptors (oxadiazole) and hydrophobic features (propyl chain) .

Advanced: How can in silico ADMET profiling guide preclinical development?

Answer:

  • Tools: Use SwissADME or ADMETLab 2.0 to predict:
    • Lipophilicity: Optimal LogP = 2–3.5 for blood-brain barrier penetration .
    • Permeability: Caco-2 cell model Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability .
    • Toxicity: Rule out hERG inhibition (IC₅₀ >10 µM) and Ames test mutagenicity .

Advanced: What crystallographic techniques confirm solid-state stability and polymorphism?

Answer:

  • PXRD: Compare experimental vs. simulated patterns from single-crystal data to detect polymorphs .
  • DSC/TGA: Identify melting points (target >150°C) and decomposition temperatures. A single endothermic peak suggests monomorphic behavior .
  • Single-Crystal X-ray: Resolve hydrogen-bonding networks (e.g., N-H⋯O between acetamide and oxadiazole) to assess packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.